(S)-3-Propoxy-pyrrolidine
Overview
Description
(S)-3-Propoxy-pyrrolidine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochromic and Ion Sensing Materials
- N-substituted polybispyrroles, including compounds similar to "(S)-3-Propoxy-pyrrolidine," have been synthesized and characterized for their electrochromic and ion receptor properties. These materials exhibit strong stability, reversible redox processes, and good electrochromic properties, transitioning through colors from transparent yellow to blue. They also show selective responses towards Na+ and Ag+ ions, making them suitable for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Catalysis and Synthetic Organic Chemistry
- Pyrrolidine-based catalysts have been developed for the enantioselective synthesis of alpha-aminooxy carbonyl compounds, highlighting the role of pyrrolidine derivatives in facilitating high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama, Torii, Saito, & Yamamoto, 2004).
- Asymmetric A(3) reactions of secondary amines, including pyrrolidine, with copper iodide and a thiourea carboxylic acid cocatalyst, result in the formation of propargylamines with high enantioselectivity. These findings demonstrate the utility of pyrrolidine derivatives in asymmetric synthesis and catalysis (Zhao & Seidel, 2015).
Pyrrolidine Derivatives in Natural Product Synthesis
- Pyrrolidine derivatives serve as important intermediates in the synthesis of natural products and biologically active molecules. For instance, gold catalysis has been employed to transform alpha-aminoallenes into 3-pyrrolines, which are versatile intermediates for further transformation into pyrrolidines and other natural product structures (Morita & Krause, 2004).
- Cycloaddition and annulation strategies have been widely applied for constructing multisubstituted pyrrolidines, underlining their significance in the efficient synthesis of pyrrolidine-containing alkaloids and highlighting the atom economy, stereoselectivity, and diversity of these methods (Li, Ye, & Zhang, 2018).
Properties
IUPAC Name |
(3S)-3-propoxypyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBCQQQLMTPLP-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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